[3-[(5-Bromopentyl)oxy]propyl]benzene, also known by its IUPAC name, is a compound characterized by the presence of a propyl group attached to a benzene ring, with an ether linkage to a bromopentyl group. This compound has garnered interest in various fields due to its potential applications in organic synthesis and medicinal chemistry.
[3-[(5-Bromopentyl)oxy]propyl]benzene is classified as an organic compound with the following characteristics:
The synthesis of [3-[(5-Bromopentyl)oxy]propyl]benzene typically involves nucleophilic substitution reactions. A common method includes the reaction of a bromopentanol with phenol derivatives under basic conditions.
The reaction mechanism typically involves the nucleophilic attack of the phenol on the carbon atom of the bromopentanol, leading to ether formation .
The molecular structure of [3-[(5-Bromopentyl)oxy]propyl]benzene features:
[3-[(5-Bromopentyl)oxy]propyl]benzene can participate in several chemical reactions, including:
The stability and reactivity of this compound are influenced by both the bromine atom and the ether oxygen, which can facilitate various transformation pathways under appropriate conditions .
The mechanism of action involves:
This process is critical in synthetic organic chemistry, especially for creating complex molecules from simpler precursors .
Relevant data regarding thermal stability and reactivity can be obtained through experimental studies and computational chemistry analyses .
Scientific Uses:
Research continues to explore its applications across various scientific domains, emphasizing its versatility as a synthetic building block .
The synthesis of [3-[(5-Bromopentyl)oxy]propyl]benzene (molecular formula: C₁₄H₂₁BrO, MW: 285.22 g/mol) primarily exploits nucleophilic substitution reactions to form the critical ether linkage. This approach leverages the electrophilicity of the bromine-activated carbon in 5-bromopentan-1-ol and the nucleophilicity of phenolic oxygen in 3-phenylpropan-1-ol derivatives. The reaction proceeds via an SN2 mechanism, characterized by inversion of configuration at the carbon reaction center [4].
Standard Protocol:
A modified pathway for analogous compounds (e.g., benzyl 5-bromopentyl ether) employs in situ tosylate activation. Here, 5-(benzyloxy)pentan-1-ol reacts with p-toluenesulfonyl chloride in pyridine to form a tosylate intermediate. Subsequent displacement with sodium bromide in N,N-dimethylformamide at 45°C achieves near-quantitative yields (99%) [4].
Table 1: Nucleophilic Ether Synthesis Comparative Analysis
Method | Base/Solvent | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Direct Alkylation | K₂CO₃/Acetone | Reflux | 60–75% | Simplicity |
Tosylate Displacement | NaBr/DMF | 45°C | 99% | High efficiency |
While classical nucleophilic substitution dominates synthesis protocols, transition metal-catalyzed methods offer alternatives for complex substrates. Palladium or nickel catalysts enable C–O coupling between aryl halides and aliphatic alcohols under milder conditions. Although direct references to [3-[(5-Bromopentyl)oxy]propyl]benzene are limited in the provided data, analogous reactions for uracil derivatives demonstrate viability [5].
Key Observations:
Table 2: Transition Metal-Catalyzed Etherification Performance
Substrate Pair | Catalyst | Time | Yield | Byproduct Management |
---|---|---|---|---|
Aryl Bromide + ω-Bromoalkanol | Pd(OAc)₂/XPhos | 24 h | 74–89% | Nitrogen atmosphere essential |
Solvent and base choices critically influence reaction kinetics and selectivity in ether formation. Polar aprotic solvents enhance nucleophilicity by poorly solvating anions, while bases must balance sufficient strength with minimal side reactions.
Solvent Optimization:
Base Selection Criteria:
Table 3: Solvent and Base Impact on Reaction Metrics
Combination | Reaction Rate | Byproduct Formation | Scalability |
---|---|---|---|
K₂CO₃/Acetone | Moderate | Low (<5%) | High |
NaH/THF (preactivation) | High | Moderate (10–15%) | Moderate |
NaBr/DMF | Very High | Negligible | High |
Final product purity is achieved through either chromatographic separation or crystallization, each with distinct advantages for [3-[(5-Bromopentyl)oxy]propyl]benzene.
Silica Gel Chromatography:
Recrystallization:
Hybrid Approach: Initial chromatography followed by recrystallization achieves pharma-grade purity (>99.5%), albeit with compounded yield losses. This is reserved for applications requiring extreme purity, such as biological testing .
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7